

Unraveling 2-Vinylaniline Reactions: A Computational and Experimental Comparison

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Compound of Interest

Compound Name: 2-Vinylaniline

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A guide for researchers on the validation of **2-vinylaniline** reaction mechanisms, offering a comparative analysis of computational predictions against experimental outcomes for the synthesis of nitrogen-containing heterocycles.

2-Vinylaniline is a versatile precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are significant scaffolds in drug discovery and development.[\[1\]](#) [\[2\]](#) Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and designing novel synthetic routes. This guide provides a comparative overview of a key reaction of **2-vinylaniline**—the synthesis of quinolines—and how computational methods are employed to validate and elucidate the proposed reaction pathways, supported by experimental data.

Core Reaction Mechanism: Carbocatalytic Cascade Synthesis of Quinolines

A prominent reaction of **2-vinylaniline** is its carbocatalytic cascade reaction with aldehydes to form polysubstituted quinolines.[\[3\]](#)[\[4\]](#) This metal-free approach proceeds through a sequence of condensation, electrocyclization, and dehydrogenation.[\[5\]](#) The proposed mechanism is supported by a combination of experimental observations and Density Functional Theory (DFT) calculations.[\[1\]](#)

Experimental Validation and Performance Data

The reaction between 2-isopropenylaniline and various aldehydes has been shown to produce good yields of the corresponding 4-methylquinolines.[\[1\]](#) The choice of catalyst and reaction conditions is critical for optimal performance. Oxidized active carbon (oAC) has been identified as an effective carbocatalyst for this transformation.[\[1\]](#)

Reactant 1	Reactant 2	Catalyst	Solvent	Temperature (°C)	Time (h)	Product Yield (%)	Reference
2-Isopropenylaniline	Benzaldehyde	oAC-air(450)	Anisole	150	6	85	[1]
2-Isopropenylaniline	Benzaldehyde	Graphene Oxide (GO)	Anisole	150	6	53	[1]
2-Isopropenylaniline	Benzaldehyde	oCNTs	Anisole	150	6	68	[1]
2-Styrylaniline	Various Aldehydes	oAC-air(450)	Anisole	170	40	Fair to Good	[1]
2-Vinylaniline	Benzaldehyde	oAC-air(450)	Anisole	170	40	18	[1]

Computational Analysis: Corroborating the Mechanism

Computational studies using DFT have been employed to gain deeper insight into the reaction mechanism. Specifically, calculations were performed to investigate the initial cyclization step of the proposed imine intermediate.[\[1\]](#)

Computational Method	Basis Set	Solvent Model	Key Finding	Reference
pw6b95d3	def2-tzvp//pbe0-D3bj/def2-svp	CPCM (anisole)	The high computed oxidation potentials of the imine intermediates suggest that the carbocatalyst irreversibly oxidizes the cyclized dihydrointermediate rather than the imine itself, supporting the proposed cascade mechanism.	[1]

While specific activation energies from the computational studies are not detailed in the primary literature, the qualitative results strongly support the experimentally proposed pathway.^[1] The synergy between experimental data and theoretical calculations provides a robust validation of the reaction mechanism.

Experimental and Computational Protocols

General Experimental Procedure for Quinoline Synthesis

A mixture of **2-vinylaniline** or its derivative (1.0 mmol), an aldehyde (1.2 mmol), and the carbocatalyst (e.g., 100 mg of oAC per mmol of aniline) in a solvent such as anisole is prepared.^[1] The reaction mixture is heated under an oxygen atmosphere at a specified temperature (e.g., 150-170 °C) for a designated time.^[1] After cooling, the catalyst is removed

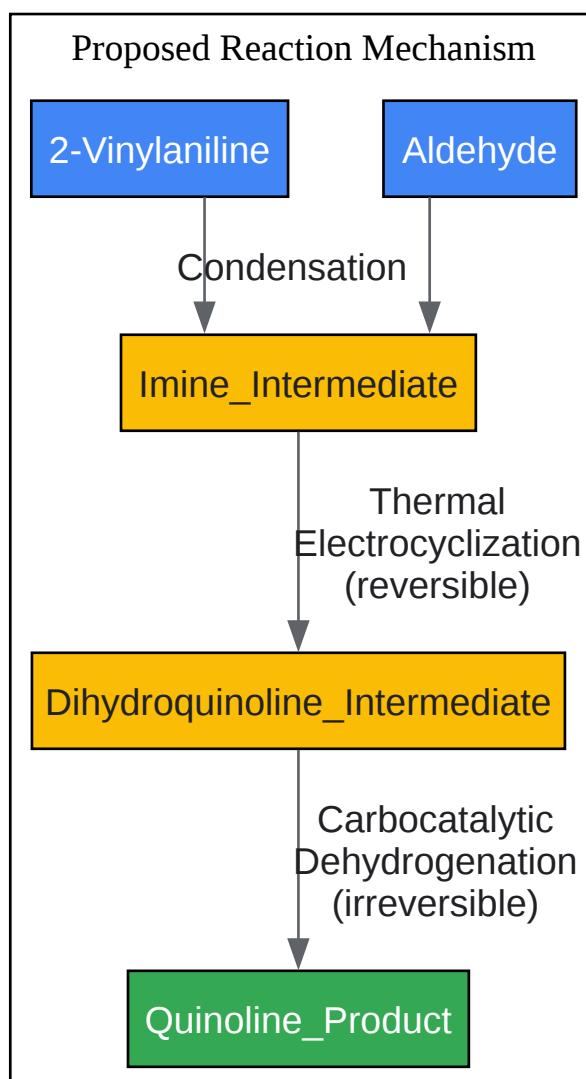
by filtration, and the solvent is evaporated. The crude product is then purified using flash chromatography on silica gel.[1]

Computational Methodology

The computational investigations were performed using Density Functional Theory (DFT).[1] The geometries of the intermediates and transition states were optimized, and the energies were calculated to determine the feasibility of the proposed reaction steps. A common approach involves using a specific functional and basis set, such as pw6b95d3/def2-tzvp//pbe0-D3bj/def2-svp, and incorporating a solvent model like the Conductor-like Polarizable Continuum Model (CPCM) to simulate the reaction environment.[1]

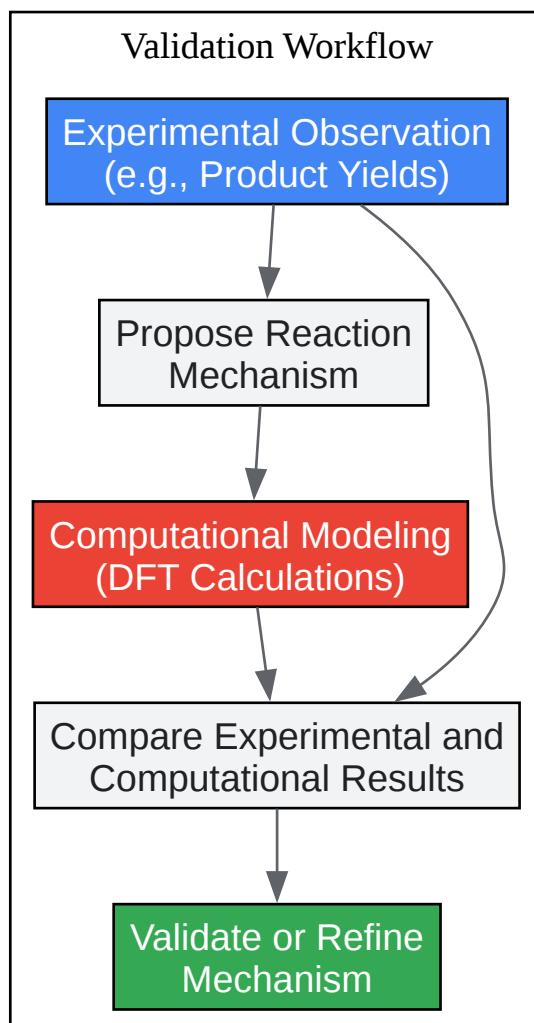
Visualizing the Reaction Pathway and Workflow

To better illustrate the process, the following diagrams outline the proposed reaction mechanism and the general workflow for its validation.



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Caption: Proposed cascade mechanism for quinoline synthesis.



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